Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C17H25BrN2O2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-13-5-6-15(18)14(11-13)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
CXPHOFAPQQFHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Coupling Reaction
This method involves a direct coupling between piperazine derivatives and bromo-substituted phenyl compounds.
Reagents :
- Piperazine-1-carboxylic acid tert-butyl ester
- 2-Bromo-5-methylphenylmethanol
- Potassium carbonate
- Solvent: Dimethylformamide (DMF)
-
- Dissolve piperazine-1-carboxylic acid tert-butyl ester and 2-bromo-5-methylphenylmethanol in DMF.
- Add potassium carbonate to the mixture and heat at 80°C for several hours.
- After completion, cool the reaction mixture and extract with ethyl acetate.
- Purify the product by column chromatography.
Yield : Approximately 85% with a purity exceeding 95% as determined by HPLC.
Method B: Two-Step Synthesis via Intermediate Formation
This method utilizes an intermediate compound to facilitate the synthesis.
Reagents :
- Piperazine-1-carboxylic acid tert-butyl ester
- 2-Bromo-5-methylphenol
- Copper(II) acetate
- Solvent: DMF
-
- Combine piperazine derivative with copper(II) acetate in DMF and stir at elevated temperatures (85°C).
- After the reaction is complete, cool and quench with water.
- Extract the organic layer and concentrate under reduced pressure.
Yield : Approximately 75% with good selectivity towards the desired product.
Reaction Conditions Summary
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| A | Piperazine tert-butyl ester, bromo compound | DMF | 80°C | ~85 | >95 |
| B | Piperazine tert-butyl ester, copper acetate | DMF | 85°C | ~75 | >90 |
Post-synthesis purification is crucial for obtaining high-purity compounds:
Column Chromatography : Utilized to separate the desired product from unreacted starting materials and by-products.
Recrystallization : Often employed to further purify solid products by dissolving in a suitable solvent and allowing it to crystallize out.
The synthesized compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS) : Used for determining molecular weight and confirming the identity of the compound.
The preparation of tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate can be achieved through multiple synthetic routes, each with distinct advantages regarding yield and purity. The choice of method may depend on available reagents, desired scale of synthesis, and specific application requirements in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Products like azides, thiols, or ethers.
Oxidation: Products like carboxylic acids or aldehydes.
Reduction: Products like the corresponding hydrocarbon.
Scientific Research Applications
Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Piperazine-1-carboxylate derivatives exhibit diverse pharmacological and synthetic applications depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Stability :
- Compounds 1a and 1b (tert-butyl 4-(fluorophenyl-oxazolidinone)piperazine-1-carboxylate) degrade in simulated gastric fluid, limiting oral bioavailability .
- Sulfonyl derivatives (e.g., tert-butyl 4-((3-cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) remain stable under synthesis conditions, making them viable kinase inhibitors .
Biological Activity
Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C15H21BrN2O2
Molecular Weight: 341.25 g/mol
IUPAC Name: this compound
CAS Number: 352437-09-3
The biological activity of piperazine derivatives like this compound is largely attributed to their ability to interact with various biological targets, including receptors and enzymes. The piperazine ring structure allows for versatile interactions that can modulate signaling pathways involved in numerous physiological processes.
Antimicrobial Activity
Several studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains. The mechanism behind this activity often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Variable efficacy |
Antiparasitic Effects
Research has also highlighted the potential of this compound in combating parasitic infections. The structure of piperazine allows for selective targeting of protozoan parasites, which could lead to new treatments for diseases such as malaria or leishmaniasis.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in PMC demonstrated that various piperazine derivatives, including those similar to this compound, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed minimum inhibitory concentrations (MIC) in the low micromolar range .
- Antiparasitic Activity : Another investigation reported that similar piperazine derivatives displayed significant antiparasitic effects against Trypanosoma cruzi, with IC50 values indicating effective dose-dependent activity. This suggests a promising avenue for developing new antiparasitic drugs based on this scaffold .
- Dopamine Receptor Modulation : Research into structure-activity relationships (SAR) has revealed that modifications to the piperazine core can enhance selectivity for dopamine receptors, particularly D3R. This could lead to applications in treating neurological disorders .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antibiotics : Development as a novel antibiotic agent targeting resistant bacterial strains.
- Antiparasitics : Formulation into treatments for parasitic infections.
- Neurological Disorders : Exploration as a potential treatment for conditions like schizophrenia or Parkinson's disease through dopamine receptor modulation.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromo-substitution | K₂CO₃, 1,4-dioxane, reflux | 80% | |
| Boc-protection | Boc₂O, DMAP, DCM | 85–90% |
How is this compound characterized structurally?
Basic Research Question
Advanced spectroscopic and analytical techniques are utilized:
- NMR Spectroscopy : H and C NMR confirm the piperazine backbone (δ 3.2–3.8 ppm for N–CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : LCMS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 385.2) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/n) reveal bond angles (e.g., C–N–C ~109.5°) and packing interactions .
What strategies optimize substitution reactions at the bromine site for derivatization?
Advanced Research Question
The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki-Miyaura):
- Catalytic Systems : Pd(PPh₃)₄ with K₃PO₄ in toluene/ethanol (3:1) at 80°C achieves aryl-aryl coupling .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic displacement with amines or thiols.
- Yield Optimization : Pre-activation with CuI improves reactivity for Ullmann-type couplings, yielding 60–75% .
Challenges : Steric hindrance from the tert-butyl group may necessitate longer reaction times or elevated temperatures.
How does crystallographic data inform molecular conformation and intermolecular interactions?
Advanced Research Question
Single-crystal X-ray diffraction reveals:
- Bond Parameters : C–Br bond length ~1.89 Å, consistent with sp² hybridization .
- Hydrogen Bonding : The carbamate carbonyl (O1) forms intermolecular H-bonds with adjacent piperazine N–H groups (distance ~2.8 Å) .
- Packing : Layers stabilized by π-π stacking (3.5–4.0 Å) between aromatic rings .
Table : Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Unit Cell (Å) | a = 6.1925, b = 8.2636, c = 40.7287 |
| β Angle | 93.513° |
What biological screening methods evaluate the compound’s activity?
Advanced Research Question
Derivatives are tested for kinase inhibition or protein degradation:
- Kinase Assays : ADP-Glo™ assays measure inhibition of WDR5 or tyrosine kinases (IC₅₀ values reported in µM ranges) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 or HeLa cells .
- Hydrazide Derivatives : tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate shows moderate anti-inflammatory activity in RAW264.7 macrophages (IC₅₀ = 12 µM) .
How does the bromine substituent influence reactivity in medicinal chemistry applications?
Advanced Research Question
The bromine atom serves as:
Synthetic Handle : Enables late-stage functionalization via cross-coupling (e.g., with boronic acids) .
Pharmacophore Modulator : Enhances lipophilicity (logP increases by ~0.5 units) and binding to hydrophobic enzyme pockets .
Probe for Mechanistic Studies : Br-labeled analogs track biodistribution in vivo .
What safety protocols are recommended for handling this compound?
Basic Research Question
- GHS Classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
How do structural analogs compare in terms of reactivity and bioactivity?
Advanced Research Question
- Piperazine vs. Piperidine : Piperazine derivatives exhibit higher solubility (e.g., logS = −2.1 vs. −3.5 for piperidine analogs) due to hydrogen-bonding capacity .
- Bromine vs. Chlorine : Brominated analogs show 10–20% higher potency in kinase assays due to enhanced van der Waals interactions .
Table : Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Brominated Derivative | WDR5 | 0.45 |
| Chlorinated Derivative | WDR5 | 0.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
